L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13635031
InChI: InChI=1S/C4H10N4O2.ClH/c5-3(4(9)10)1-7-2-8-6;/h2-3H,1,5-6H2,(H,7,8)(H,9,10);1H/t3-;/m0./s1
SMILES: C(C(C(=O)O)N)N=CNN.Cl
Molecular Formula: C4H11ClN4O2
Molecular Weight: 182.61 g/mol

L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride

CAS No.:

Cat. No.: VC13635031

Molecular Formula: C4H11ClN4O2

Molecular Weight: 182.61 g/mol

* For research use only. Not for human or veterinary use.

L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride -

Specification

Molecular Formula C4H11ClN4O2
Molecular Weight 182.61 g/mol
IUPAC Name (2S)-2-amino-3-(hydrazinylmethylideneamino)propanoic acid;hydrochloride
Standard InChI InChI=1S/C4H10N4O2.ClH/c5-3(4(9)10)1-7-2-8-6;/h2-3H,1,5-6H2,(H,7,8)(H,9,10);1H/t3-;/m0./s1
Standard InChI Key SQTGKXKXMQOETE-DFWYDOINSA-N
Isomeric SMILES C([C@@H](C(=O)O)N)N=CNN.Cl
SMILES C(C(C(=O)O)N)N=CNN.Cl
Canonical SMILES C(C(C(=O)O)N)N=CNN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride belongs to the family of guanidino-amino acids, characterized by the presence of a guanidino group (-NH-C(=NH)-NH₂) attached to the β-carbon of the alanine backbone. The L-configuration at the α-carbon ensures compatibility with biological systems, while the hydrochloride salt improves aqueous solubility . The compound’s IUPAC name, (2S)-2-amino-3-(hydrazinylmethylideneamino)propanoic acid hydrochloride, reflects its stereochemical specificity and functional group arrangement.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₄H₁₁ClN₄O₂
Molecular Weight182.61 g/mol
IUPAC Name(2S)-2-amino-3-(hydrazinylmethylideneamino)propanoic acid hydrochloride
Canonical SMILESCl.O=C(O)C(N)CNC(=N)N
InChI KeyZOXYHKHLLCDEAX-DKWTVANSSA-N
CAS Registry Number1482-99-1
SolubilityHighly soluble in water due to hydrochloride salt formation

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of L-alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride typically begins with L-alanine as the starting material. A two-step process is employed:

  • Guanidination: L-alanine reacts with cyanamide or a related guanidinating agent under alkaline conditions to introduce the guanidino group at the β-position.

  • Salt Formation: The resulting guanidino-L-alanine is treated with hydrochloric acid to form the monohydrochloride salt, which is then purified via recrystallization or column chromatography .

Critical parameters include pH control during guanidination to prevent side reactions and temperature modulation during salt formation to avoid decomposition. Industrial-scale production necessitates stringent quality control to ensure enantiomeric purity, as residual D-isomers could interfere with biological applications .

Scalability and Challenges

Biological and Therapeutic Applications

Role in Metabolic Studies

L-Alanine derivatives are pivotal in tracking bacterial metabolism. The guanidino group in this compound serves as a reporter in isotopic labeling studies, enabling researchers to monitor bacterial proliferation through techniques like mass spectrometry. For example, its incorporation into peptidoglycan precursors allows real-time tracking of Staphylococcus aureus growth in infection models .

Comparative Analysis with Analogous Compounds

Structural and Functional Similarities

This compound shares features with several guanidino-amino acid derivatives:

Table 2: Comparison with Related Guanidino-Amino Acids

Compound NameMolecular FormulaKey Distinguishing Feature
L-2-Amino-3-guanidinopropionic acid HClC₄H₁₀ClN₅O₂Additional amine group at β-carbon
3-Guanidino-L-alanine hydrochlorideC₄H₁₀ClN₅O₂Isomeric arrangement of guanidino group
Arginine hydrochlorideC₆H₁₅ClN₄O₂Longer carbon chain with δ-guanidino group

While these compounds share the guanidino motif, their pharmacokinetic profiles differ significantly. For instance, arginine hydrochloride exhibits greater cellular uptake due to its role in the urea cycle, whereas the smaller size of L-alanine derivatives may enhance diffusion through bacterial cell walls .

Applications in Peptide Engineering

The guanidino group’s ability to participate in cation-π interactions makes this compound valuable in designing antimicrobial peptides. Comparative studies show that substituting arginine with this derivative in peptide sequences alters hemolytic activity while maintaining antimicrobial efficacy, suggesting a balance between toxicity and potency .

Research Frontiers and Unanswered Questions

Toxicological and Pharmacokinetic Gaps

Despite its research utility, comprehensive toxicological data are lacking. Acute toxicity studies in murine models are needed to establish safe handling protocols, while radiolabeling could elucidate its distribution and excretion patterns in mammalian systems .

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